Cas no 4463-16-5 (2-(2,4,5-trimethoxyphenyl)acetic acid)

2-(2,4,5-Trimethoxyphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by its trimethoxy functional groups at the 2, 4, and 5 positions of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its distinct substitution pattern enhances reactivity in electrophilic aromatic substitution and coupling reactions, making it valuable for constructing complex molecular architectures. The presence of the acetic acid moiety further allows for derivatization via esterification, amidation, or reduction. High purity grades are available to ensure consistency in research and industrial applications. Its stability under standard storage conditions makes it a reliable reagent for synthetic workflows.
2-(2,4,5-trimethoxyphenyl)acetic acid structure
4463-16-5 structure
Product Name:2-(2,4,5-trimethoxyphenyl)acetic acid
CAS No:4463-16-5
MF:C11H14O5
MW:226.225863933563
CID:332592
PubChem ID:15559652
Update Time:2025-05-25

2-(2,4,5-trimethoxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2,4,5-trimethoxy-
    • 2,4,5-trimethoxyphenylacetic acid
    • Aceticacid, (2,4,5-trimethoxyphenyl)- (6CI,7CI,8CI)
    • Homoasaronic acid
    • 2-(2,4,5-trimethoxyphenyl)acetic acid
    • AKOS018361420
    • 2-(2,4,5-Trimethoxyphenyl)aceticacid
    • EN300-1838348
    • 4463-16-5
    • Inchi: 1S/C11H14O5/c1-14-8-6-10(16-3)9(15-2)4-7(8)5-11(12)13/h4,6H,5H2,1-3H3,(H,12,13)
    • InChI Key: GTIOLZZDMYEQGY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=CC=1CC(=O)O)OC)OC

Computed Properties

  • Exact Mass: 226.08412
  • Monoisotopic Mass: 226.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 65Ų

Experimental Properties

  • PSA: 64.99

2-(2,4,5-trimethoxyphenyl)acetic acid Pricemore >>

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Additional information on 2-(2,4,5-trimethoxyphenyl)acetic acid

2-(2,4,5-Trimethoxyphenyl)Acetic Acid: A Comprehensive Overview

2-(2,4,5-Trimethoxyphenyl)acetic acid, also known by its CAS number CAS No. 4463-16-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, and an acetic acid group attached at position 2. The presence of multiple methoxy groups on the aromatic ring imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

The synthesis of 2-(2,4,5-trimethoxyphenyl)acetic acid has been extensively studied. Researchers have developed efficient methods to prepare this compound using a variety of starting materials and reaction conditions. For instance, one common approach involves the Friedel-Crafts acylation reaction of the appropriately substituted phenol derivative with acetyl chloride in the presence of a Lewis acid catalyst. The reaction conditions are optimized to ensure high yields and selectivity. Recent advancements in catalytic systems have further improved the efficiency of this synthesis process.

In terms of pharmacological activity, 2-(2,4,5-trimethoxyphenyl)acetic acid has been shown to exhibit interesting biological properties. Studies have demonstrated that this compound possesses potential anti-inflammatory and antioxidant activities. These effects are attributed to its ability to modulate cellular signaling pathways involved in inflammation and oxidative stress. Furthermore, preliminary research suggests that this compound may have applications in the treatment of neurodegenerative diseases due to its ability to protect against neuronal damage caused by reactive oxygen species.

The structural features of CAS No. 4463-16-5 make it an attractive candidate for further exploration in drug discovery programs. Its methoxy-substituted phenyl ring provides a platform for further functionalization, allowing researchers to investigate derivatives with enhanced bioactivity or improved pharmacokinetic profiles. Recent studies have focused on modifying the acetic acid moiety or introducing additional substituents on the aromatic ring to optimize its therapeutic potential.

In addition to its pharmacological applications, 2-(2,4,5-trimethoxyphenyl)acetic acid has also been explored for its role in chemical synthesis as an intermediate for constructing more complex molecules. Its versatility as a building block is underscored by its ability to undergo various reactions such as coupling reactions or cyclizations under mild conditions. This makes it a valuable tool in organic synthesis for constructing biologically active compounds.

From an analytical standpoint, the characterization of CAS No. 4463-16-5 has been achieved using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide detailed insights into the molecular structure and purity of the compound. Recent advancements in analytical techniques have further enhanced our ability to accurately determine the physical and chemical properties of this compound.

In conclusion, 2-(2,4,5-trimethoxyphenyl)acetic acid, or CAS No. 4463-16-5, is a multifaceted compound with promising applications in both chemistry and pharmacology. Its unique structure and versatile reactivity make it a valuable subject for ongoing research efforts aimed at uncovering new therapeutic agents or synthetic intermediates.

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